3-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine
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Overview
Description
The compound “3-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine” is a complex organic molecule that contains several functional groups and rings, including a naphthalene ring, a piperazine ring, a pyrazole ring, and a pyridazine ring. These types of compounds are often studied for their potential biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For example, the naphthalene ring might be introduced through a Friedel-Crafts alkylation, the piperazine ring might be formed through a reaction of a diamine with a dicarbonyl compound, and the pyrazole and pyridazine rings might be formed through condensation reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The naphthalene and pyridazine rings are aromatic, meaning they have a special stability due to delocalized electrons. The piperazine ring is a saturated six-membered ring with two nitrogen atoms, and the pyrazole ring is a five-membered ring with two nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the naphthalene ring might undergo electrophilic aromatic substitution reactions, while the piperazine ring might undergo reactions at the nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of its functional groups, its melting and boiling points would depend on the strength of its intermolecular forces, and its color might depend on the presence of conjugated systems .Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, making them potential targets for therapeutic intervention.
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that similar compounds, such as indole derivatives, are known to interact with their targets in a way that results in changes in biological processes . These changes can lead to various outcomes, depending on the specific target and the nature of the interaction.
Biochemical Pathways
For instance, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that these compounds may affect a wide range of biochemical pathways.
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]-6-pyrazol-1-ylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6/c1-2-5-20-16-18(6-7-19(20)4-1)17-26-12-14-27(15-13-26)21-8-9-22(25-24-21)28-11-3-10-23-28/h1-11,16H,12-15,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBWMIVMMAGECD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=CC=CC=C3C=C2)C4=NN=C(C=C4)N5C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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